tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate
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Overview
Description
tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate: is an organic compound with the molecular formula C14H21NO3 . It is a derivative of benzylcarbamate, where the benzyl group is substituted with a tert-butyl group and a 2-hydroxyethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 2-chloroethanol to introduce the 2-hydroxyethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium iodide (NaI) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: Various substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Medicine: While not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxyethyl group.
Benzyl carbamate: Lacks both the tert-butyl and hydroxyethyl groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but with an ethanolamine moiety.
Uniqueness: tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is unique due to the presence of both the tert-butyl and hydroxyethyl groups. This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and research.
Biological Activity
tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a benzyl moiety, and a hydroxyethyl substituent, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C14H21NO2
- Molecular Weight : 251.32 g/mol
- CAS Number : 1541795-99-6
The mechanism of action of this compound primarily involves its role as a protecting group for amines in organic synthesis. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, while the hydroxyethyl group can participate in hydrogen bonding, enhancing the compound's reactivity and interactions with biological targets.
Biological Activity
Research indicates that this compound and its derivatives may exhibit significant biological activity, including:
Structure-Activity Relationship (SAR)
A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C14H21NO2 | Inhibitor of CYP enzymes | Contains both benzyl and hydroxyethyl groups |
Tert-butyl 4-(hydroxymethyl)benzylcarbamate | C13H19NO3 | Moderate cytotoxicity | Hydroxymethyl group instead of hydroxyethyl |
This compound | C14H21NO2 | Similar metabolic interactions | Different position of the hydroxyethyl group |
This table highlights how variations in structure can influence biological properties, suggesting that further exploration of this compound could yield valuable insights into its pharmacological potential.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the effects of related compounds on cancer cell viability indicated that modifications to the hydroxyethyl group significantly affected cytotoxicity. Compounds with similar structural motifs demonstrated varying degrees of effectiveness against different cancer cell lines .
- Pharmacological Implications : The inhibition of CYP enzymes by compounds like this compound raises important considerations for drug interactions and metabolism. Understanding these interactions is essential for developing safe therapeutic protocols involving this compound .
Properties
IUPAC Name |
tert-butyl N-[[3-(2-hydroxyethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-5-11(9-12)7-8-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVOXNWHFTZJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541795-99-6 |
Source
|
Record name | tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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